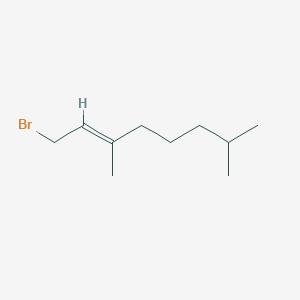
1-Bromo-3,7-dimethyloct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3,7-dimethyloct-2-ene is an organic compound with the molecular formula C10H19Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to a carbon chain with a double bond. This compound is used in various chemical reactions and has applications in different fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-3,7-dimethyloct-2-ene can be synthesized through the bromination of 3,7-dimethyloct-2-ene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3,7-dimethyloct-2-ene in the presence of a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at room temperature and yields this compound as the major product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with controlled reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3,7-dimethyloct-2-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.
Addition Reactions: Reagents such as bromine (Br2), hydrogen bromide (HBr), and chlorine (Cl2) are used. These reactions are often conducted in non-polar solvents like dichloromethane.
Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used under heated conditions.
Major Products Formed
Substitution Reactions: Products include alcohols, nitriles, and amines.
Addition Reactions: Products include dibromoalkanes, bromoalkanes, and chloroalkanes.
Elimination Reactions: Products include alkenes and alkynes.
Aplicaciones Científicas De Investigación
1-Bromo-3,7-dimethyloct-2-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Employed in the modification of biomolecules and in the development of bioactive compounds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3,7-dimethyloct-2-ene involves its reactivity as a brominated alkene. The bromine atom and the double bond make the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, while in addition reactions, the double bond reacts with electrophiles .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3,7-dimethyloctane: Similar structure but lacks the double bond, making it less reactive in addition reactions.
3,7-Dimethyloct-2-ene: Similar structure but lacks the bromine atom, affecting its reactivity in substitution reactions.
1-Chloro-3,7-dimethyloct-2-ene: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
1-Bromo-3,7-dimethyloct-2-ene is unique due to the presence of both a bromine atom and a double bond, which confer distinct reactivity patterns and make it a versatile compound in various chemical reactions and applications .
Propiedades
Fórmula molecular |
C10H19Br |
|---|---|
Peso molecular |
219.16 g/mol |
Nombre IUPAC |
(E)-1-bromo-3,7-dimethyloct-2-ene |
InChI |
InChI=1S/C10H19Br/c1-9(2)5-4-6-10(3)7-8-11/h7,9H,4-6,8H2,1-3H3/b10-7+ |
Clave InChI |
BACGLUDWGPIBDF-JXMROGBWSA-N |
SMILES isomérico |
CC(C)CCC/C(=C/CBr)/C |
SMILES canónico |
CC(C)CCCC(=CCBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




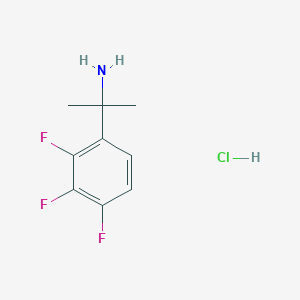
![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)
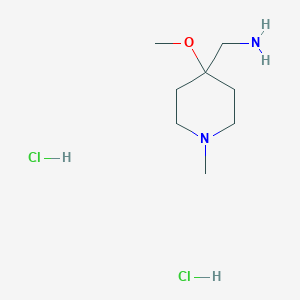
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)

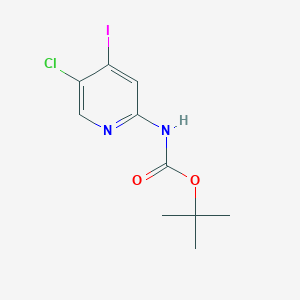
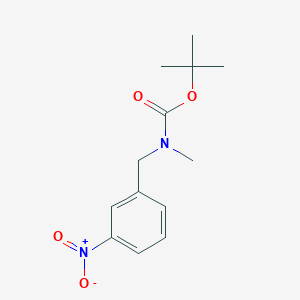
![3-Benzyl-1-bromo-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13509604.png)
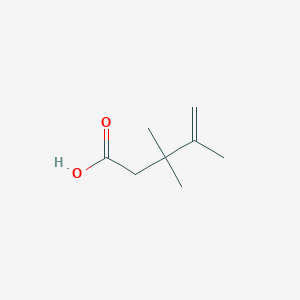
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)

